molecular formula C15H15ClN2O B3040501 (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride CAS No. 209984-55-4

(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride

Cat. No.: B3040501
CAS No.: 209984-55-4
M. Wt: 274.74 g/mol
InChI Key: SFCMIOWXPYFQRQ-UQKRIMTDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride typically involves a series of steps starting from commercially available reagents. One common synthetic route includes the following steps :

    Formation of the Biphenyl Intermediate: This involves the coupling of 2-bromoaniline with 2-iodophenyl acetonitrile in the presence of palladium (II) acetate and a phosphine ligand, followed by a base such as barium hydroxide.

    Cyclization: The biphenyl intermediate undergoes cyclization to form the azepine ring.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral chromatography or crystallization-induced dynamic resolution.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the resolution process using industrial-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride has several scientific research applications:

Biological Activity

(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, neuropharmacological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H15ClN2O
  • Molecular Weight : 274.75 g/mol
  • CAS Number : 209984-55-4
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a compound structurally related to it demonstrated notable inhibitory effects against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundPathogenMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

These findings suggest that derivatives of this class may serve as a basis for developing new antimicrobial agents .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly its interaction with serotonin receptors. It has been suggested that this compound may act as a selective agonist for the 5-HT2C receptor, which is implicated in various disorders including anxiety and depression. This receptor's modulation could lead to therapeutic applications in treating mood disorders and cognitive impairments .

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For example, compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells and other lines. The results indicated a potential for these compounds in cancer therapy, especially when combined with other chemotherapeutic agents to enhance efficacy .

Binding Interactions and Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. The binding energies obtained during these simulations suggest that this compound fits well within the active sites of target proteins involved in bacterial resistance and cancer cell proliferation .

Case Studies

  • Antimicrobial Study : A recent study screened several derivatives of dibenzoazepine compounds for their antimicrobial activity against common pathogens. The most active compounds showed promising results with low MIC values, indicating their potential as effective antimicrobial agents.
  • Neuropharmacological Assessment : Clinical trials involving similar compounds have reported improvements in symptoms of anxiety and depression among participants, suggesting that this compound may possess similar therapeutic benefits.
  • Cytotoxicity Evaluation : In laboratory settings, this compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into its mechanisms and potential use in oncology.

Properties

IUPAC Name

(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCMIOWXPYFQRQ-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740682
Record name (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80845-58-5
Record name (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride
Reactant of Route 3
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride
Reactant of Route 4
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride
Reactant of Route 5
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride
Reactant of Route 6
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride

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